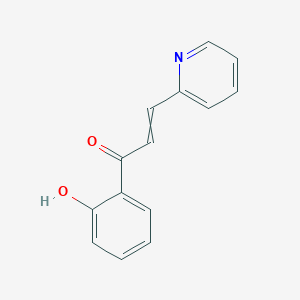
Benzene, 1-(1-ethylpropyl)-4-methyl-
Übersicht
Beschreibung
Benzene, 1-(1-ethylpropyl)-4-methyl- is an organic compound with the molecular formula C11H16. . This compound is a derivative of benzene, where the benzene ring is substituted with a 1-ethylpropyl group and a methyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-ethylpropyl)-4-methyl- can be achieved through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
In industrial settings, the production of Benzene, 1-(1-ethylpropyl)-4-methyl- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process typically includes the use of high-purity reagents, controlled temperatures, and pressures to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(1-ethylpropyl)-4-methyl- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, halogenation, and alkylation.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Halogenation: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Oxidation: Potassium permanganate (KMnO4) is used for the oxidation of alkyl side chains.
Major Products Formed
Nitration: The nitration of Benzene, 1-(1-ethylpropyl)-4-methyl- typically yields nitro derivatives.
Oxidation: Oxidation of the alkyl side chains results in the formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(1-ethylpropyl)-4-methyl- has several applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Research involving the biological activity of benzene derivatives often includes this compound to study its effects on biological systems.
Medicine: While not a common pharmaceutical agent, derivatives of this compound are studied for their potential therapeutic properties.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzene, 1-(1-ethylpropyl)-4-methyl- in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of the 1-ethylpropyl and methyl groups can influence the electron density of the benzene ring, affecting its reactivity. In electrophilic aromatic substitution reactions, the electron-donating nature of the alkyl groups can activate the benzene ring towards electrophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene (methylbenzene): Similar to Benzene, 1-(1-ethylpropyl)-4-methyl-, toluene has a methyl group attached to the benzene ring but lacks the 1-ethylpropyl group.
Ethylbenzene: This compound has an ethyl group attached to the benzene ring, similar to the 1-ethylpropyl group in Benzene, 1-(1-ethylpropyl)-4-methyl-.
Cumene (isopropylbenzene): Cumene has an isopropyl group attached to the benzene ring, which is structurally similar to the 1-ethylpropyl group.
Uniqueness
The uniqueness of Benzene, 1-(1-ethylpropyl)-4-methyl- lies in its specific substitution pattern, which combines both a 1-ethylpropyl group and a methyl group on the benzene ring. This unique structure can influence its chemical reactivity and physical properties, making it distinct from other benzene derivatives.
Eigenschaften
IUPAC Name |
1-methyl-4-pentan-3-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-4-11(5-2)12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPPJNVUPMBSBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945676 | |
| Record name | 1-Methyl-4-(pentan-3-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22975-58-2 | |
| Record name | Benzene, 1-(1-ethylpropyl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022975582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-(pentan-3-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70945676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


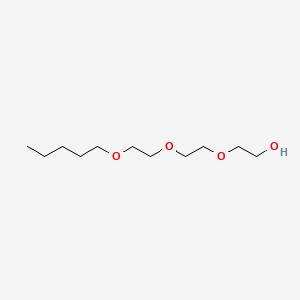
![9-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1616375.png)
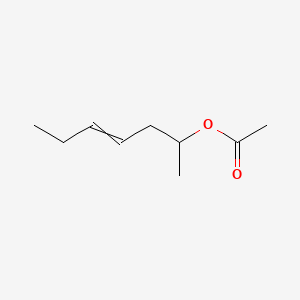

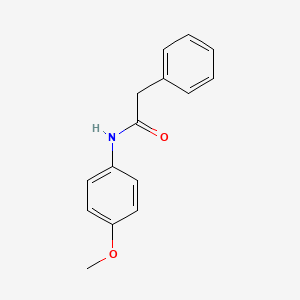
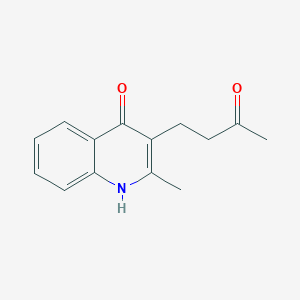



![1-[(1R)-Phenylethyl]piperazine](/img/structure/B1616386.png)

